molecular formula C10H7NS2 B12580037 5H-Thiopyrano[4,3-e][1,3]benzothiazole CAS No. 300860-20-2

5H-Thiopyrano[4,3-e][1,3]benzothiazole

Cat. No.: B12580037
CAS No.: 300860-20-2
M. Wt: 205.3 g/mol
InChI Key: AFWVJGAWDCDJDG-UHFFFAOYSA-N
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Description

5H-Thiopyrano[4,3-e][1,3]benzothiazole is a fused heterocyclic compound featuring a benzothiazole core fused with a thiopyran ring. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

300860-20-2

Molecular Formula

C10H7NS2

Molecular Weight

205.3 g/mol

IUPAC Name

5H-thiopyrano[4,3-e][1,3]benzothiazole

InChI

InChI=1S/C10H7NS2/c1-2-9-10(11-6-13-9)8-3-4-12-5-7(1)8/h2-6H,1H2

InChI Key

AFWVJGAWDCDJDG-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C(=C3C1=CSC=C3)N=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Thiopyrano[4,3-e][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzothiazole with suitable aldehydes or ketones in the presence of a catalyst. The reaction conditions often include the use of solvents like ethanol or isopropanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: While detailed industrial production methods for 5H-Thiopyrano[4,3-e][1,3]benzothiazole are not extensively documented, the principles of green chemistry and electrosynthesis are increasingly being applied to produce such compounds. These methods aim to minimize the use of hazardous reagents and optimize reaction conditions for better yields and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 5H-Thiopyrano[4,3-e][1,3]benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiopyrano or benzothiazole rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5H-Thiopyrano[4,3-e][1,3]benzothiazole involves its interaction with specific molecular targets. For instance, in anticancer applications, it has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival. By blocking this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis routes, and biological activities, highlighting differences and similarities with 5H-Thiopyrano[4,3-e][1,3]benzothiazole:

Compound Structural Features Synthesis Method Key Findings Reference
1,3-Benzothiazole Benzothiazole core without fused rings Derived from thiosemicarbazide and aldehydes via reflux in ethanol Exhibits broad-spectrum antimicrobial activity (inhibits B. thuringiensis, S. aureus, C. albicans)
Pyrimido[2,1-b][1,3]benzothiazole Pyrimidine fused with benzothiazole Microwave-assisted one-pot synthesis using EDCI and DMAP in THF Anticancer activity (10 µM concentration inhibits multiple cell lines; substituents modulate efficacy)
Dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridinones Pyrazole-pyridine fused system Multi-component reactions of aminoazoles and carbonyl compounds in ethanol Limited formation observed under prolonged heating; challenges in cyclization efficiency
5H-Thiopyrano[4,3-e][1,3]benzothiazole (Target) Thiopyrano ring fused to benzothiazole Hypothesized: Cyclocondensation of thiol-containing precursors under acidic conditions (analogous to ) Predicted bioactivity based on sulfur’s electron-rich nature; potential antimicrobial/anticancer applications N/A

Key Structural and Functional Differences

Electronic Properties

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